Cinepazide, chemically named 1-[(1-Pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine, is a synthetic organic compound studied for its vasodilatory properties [, , ]. Its role in scientific research primarily revolves around understanding its impact on cerebral and peripheral circulation, particularly in conditions like cerebral ischemia and heart failure.
Cinepazide is a synthetic compound primarily recognized for its vasodilatory properties. It is commonly used in clinical settings to treat cerebrovascular diseases, including ischemic stroke and brain infarction. The compound is often formulated as cinepazide maleate, which enhances its solubility and stability for pharmaceutical applications. Cinepazide has been studied for its efficacy in improving blood flow and reducing vascular resistance, making it a significant agent in the management of various vascular disorders.
Cinepazide is classified as a vasodilator, a category of drugs that facilitate the widening of blood vessels, thereby improving blood circulation. Its chemical structure includes a piperazine ring and a pyrrolidine moiety, contributing to its pharmacological effects. The compound can be synthesized from various precursors, notably trans-3,4,5-trimethoxycinnamic acid and derivatives of piperazine and pyrrolidine.
Cinepazide maleate can be synthesized through several methods, primarily involving the reaction of piperazine derivatives with cinnamic acid derivatives. Notable synthesis methods include:
The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and purity of the final product. The use of solvents like dichloromethane is common due to their ability to dissolve organic compounds effectively.
Cinepazide has a complex molecular structure characterized by multiple functional groups:
The stereochemistry plays a crucial role in its biological activity, particularly in its interaction with vascular smooth muscle cells.
Cinepazide undergoes various chemical reactions that can be categorized as follows:
These reactions are critical for understanding the compound's behavior in biological systems and its stability during storage and administration.
Cinepazide acts primarily as a vasodilator through several mechanisms:
These mechanisms collectively contribute to its effectiveness in treating cerebrovascular diseases by improving perfusion and reducing ischemic damage.
Relevant analyses include chromatographic techniques to assess purity and stability under various conditions .
Cinepazide is primarily utilized in scientific research and clinical applications related to:
Cinepazide maleate functions as a mild calcium channel blocker, primarily inhibiting the transmembrane influx of Ca²⁺ ions into vascular smooth muscle cells. This inhibition reduces intracellular Ca²⁺ concentration, preventing actin-myosin cross-bridge formation and inducing vasodilation. The resultant decrease in vascular resistance significantly improves cerebral blood flow, particularly in the middle cerebral artery (MCA) and anterior cerebral artery (ACA). In clinical studies, patients with acute ischemic stroke (AIS) treated with cinepazide exhibited a 35% greater increase in MCA blood flow velocity compared to controls (P < 0.05) [1] [10]. This hemodynamic optimization enhances oxygen and glucose delivery to ischemic brain regions, thereby ameliorating energy metabolism deficits in neuronal tissues [3] [4].
Table 1: Cerebral Blood Flow Changes After Cinepazide Treatment
Artery | Blood Flow Velocity Increase (Observation Group) | Increase (Control Group) | P-value |
---|---|---|---|
Middle Cerebral | 35% | 18% | <0.05 |
Anterior Cerebral | 32% | 15% | <0.05 |
Data derived from transcranial Doppler ultrasound in AIS patients [1] |
Cinepazide potentiates endogenous adenosine signaling through a dual mechanism: it inhibits adenosine deaminase (the enzyme responsible for adenosine breakdown) and enhances adenosine receptor sensitivity. Adenosine, a potent vasodilator, activates A₂ₐ receptors on vascular endothelium, stimulating nitric oxide (NO) release via the cyclic AMP (cAMP)-protein kinase A (PKA) pathway. NO subsequently increases cGMP production in smooth muscle cells, promoting relaxation. Experimental models demonstrate that cinepazide (30 mg/kg, i.v.) augments adenosine-induced vertebral vasodilation by 60% in canines. This effect is partially reversed by aminophylline, a non-selective adenosine receptor antagonist, confirming pathway specificity [3] [6] [10].
Cinepazide modulates the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) cascade, a critical pathway in neuronal survival during ischemic stress. Under hypoxic conditions, cinepazide suppresses the overactivation of JNK and p38 MAPK—pro-apoptotic kinases that promote caspase-3 activation—while enhancing protective ERK signaling. In diabetic rats with chronic cerebral hypoperfusion, cinepazide treatment (10 mg/kg/day) reversed hippocampal neuronal damage by normalizing expression of glial fibrillary acidic protein (GFAP, reduced by 40%) and β-secretase 1 (BACE1, decreased by 38%), key markers of astrogliosis and amyloid toxicity. This correlated with improved spatial memory in Morris water maze tests, evidenced by a 45% reduction in escape latency [7] [8]. The compound’s ability to rebalance MAPK pathways reduces neuronal apoptosis and supports synaptic plasticity.
Cinepazide exerts robust anti-inflammatory effects by downregulating nuclear factor-kappa B (NF-κB) translocation, a master regulator of pro-inflammatory gene expression. In ICU patients with severe cerebral hemorrhage, cinepazide adjunctive therapy significantly reduced serum levels of TNF-α (by 52%), IL-6 (by 48%), and monocyte chemoattractant protein-1 (MCP-1, by 41%) compared to standard treatment alone (P < 0.05) [5]. Concurrently, it elevates anti-inflammatory interleukin-10 (IL-10) by 32%, creating a cytokine milieu conducive to tissue repair. This immunomodulation correlates with improved clinical outcomes, including a 94% overall treatment efficacy rate in AIS patients versus 74% in controls [1].
Table 2: Impact of Cinepazide on Inflammatory Biomarkers
Biomarker | Reduction with Cinepazide | Reduction (Control) | P-value |
---|---|---|---|
TNF-α | 52% | 28% | <0.05 |
IL-6 | 48% | 22% | <0.05 |
MCP-1 | 41% | 19% | <0.05 |
IL-10 (increase) | +32% | +12% | <0.05 |
Data from ICU patients with cerebral hemorrhage [5] |
Cinepazide combats oxidative injury by enhancing endogenous antioxidant defenses. It upregulates superoxide dismutase (SOD), glutathione peroxidase (GSH-PX), and total antioxidant capacity (T-AOC) while reducing lipid peroxidation. Clinical studies show that cinepazide-treated patients exhibit:
Cinepazide improves microcirculatory flow through anti-thrombotic and blood viscosity-lowering actions. It inhibits platelet activation by reducing thromboxane A2 synthesis and suppressing P-selectin expression, thereby decreasing platelet adhesion and aggregation. In vitro studies demonstrate a 60% reduction in ADP-induced platelet aggregation with cinepazide exposure [3]. Concurrently, the drug reduces plasma fibrinogen levels and enhances erythrocyte deformability, lowering whole blood viscosity by 25–30% [1]. This hemorheological optimization facilitates perfusion through the compromised microvasculature in ischemic territories. In AIS patients, these mechanisms contribute to significant improvements in National Institutes of Health Stroke Scale (NIHSS) scores (reduced by 8.4 points vs. 4.2 in controls) and Activities of Daily Living (ADL) scores (increased by 42.5 vs. 22.3) [1].
Table 3: Hemorheological Parameters After Cinepazide Treatment
Parameter | Improvement with Cinepazide | Control Group | P-value |
---|---|---|---|
Platelet aggregation (ADP-induced) | 60% reduction | 25% reduction | <0.05 |
Whole blood viscosity | 28% reduction | 12% reduction | <0.05 |
Erythrocyte deformability | 35% improvement | 15% improvement | <0.05 |
Fibrinogen levels | 30% reduction | 14% reduction | <0.05 |
Data synthesized from [1] [3] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7